![molecular formula C19H24N4O3S B13364426 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13364426.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with an appropriate amine and acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anticancer, antiviral, or antibacterial properties.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib or erlotinib, which are known for their anticancer properties.
Thioacetamides: Compounds with similar thioacetamide groups, which may have diverse biological activities.
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H24N4O3S |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H24N4O3S/c1-13(2)19(3,12-20)22-16(24)11-27-18-21-15-8-6-5-7-14(15)17(25)23(18)9-10-26-4/h5-8,13H,9-11H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
ROFFMEUUNIRQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B13364350.png)
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
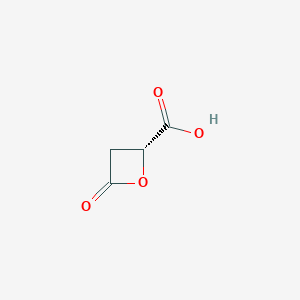
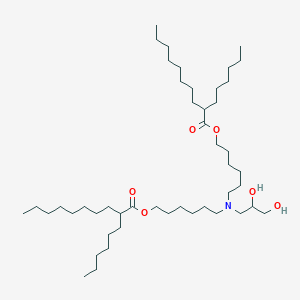
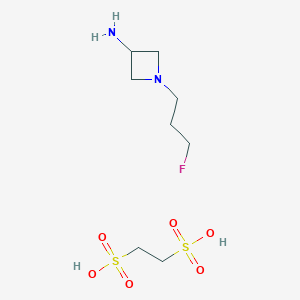
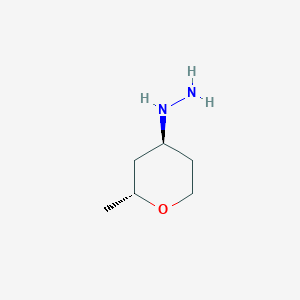

![1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364392.png)
![3-[(Propylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364398.png)
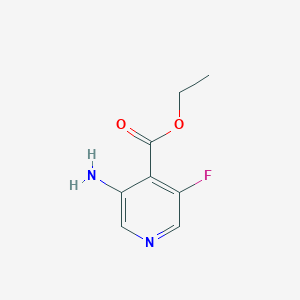

![11,15,17,20-Tetramethoxy-5-methyl-13-oxa-5-azaheptacyclo[13.6.2.1~2,8~.0~1,6~.0~2,14~.0~12,24~.0~16,21~]tetracosa-8(24),9,11,16,18,20,22-heptaene](/img/structure/B13364434.png)
